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molecular formula C9H7NO B3024213 4-Hydroxyquinoline CAS No. 529-37-3

4-Hydroxyquinoline

Cat. No. B3024213
M. Wt: 145.16 g/mol
InChI Key: PMZDQRJGMBOQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04390541

Procedure details

The 4(1H)-quinolone-3-carboxylic acid (65.5 g) was stirred and heated in a flask set in a fluidised sand bath at 270° C., under nitrogen, until no more CO2 was evolved (about twenty minutes). The fused mass was allowed to cool and then dissolved in boiling ethanol (400 ml). The solution was treated with charcoal, and filtered. The filtrates were evaporated to dryness, the residue dissolved in boiling n-butanol (80 ml), the solution cooled, and an equal volume of diethyl ether then added. The cream solid was collected and dried to give 4(1H)-quinolone, m.p. 205° C.
Quantity
65.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[C:3](C(O)=O)=[CH:2]1.C(=O)=O.C>C(O)C>[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
65.5 g
Type
reactant
Smiles
N1C=C(C(C2=CC=CC=C12)=O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in a flask
CUSTOM
Type
CUSTOM
Details
(about twenty minutes)
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrates were evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled
ADDITION
Type
ADDITION
Details
an equal volume of diethyl ether then added
CUSTOM
Type
CUSTOM
Details
The cream solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C=CC(C2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04390541

Procedure details

The 4(1H)-quinolone-3-carboxylic acid (65.5 g) was stirred and heated in a flask set in a fluidised sand bath at 270° C., under nitrogen, until no more CO2 was evolved (about twenty minutes). The fused mass was allowed to cool and then dissolved in boiling ethanol (400 ml). The solution was treated with charcoal, and filtered. The filtrates were evaporated to dryness, the residue dissolved in boiling n-butanol (80 ml), the solution cooled, and an equal volume of diethyl ether then added. The cream solid was collected and dried to give 4(1H)-quinolone, m.p. 205° C.
Quantity
65.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[C:3](C(O)=O)=[CH:2]1.C(=O)=O.C>C(O)C>[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
65.5 g
Type
reactant
Smiles
N1C=C(C(C2=CC=CC=C12)=O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in a flask
CUSTOM
Type
CUSTOM
Details
(about twenty minutes)
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrates were evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled
ADDITION
Type
ADDITION
Details
an equal volume of diethyl ether then added
CUSTOM
Type
CUSTOM
Details
The cream solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C=CC(C2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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